Home > Products > Screening Compounds P137336 > N~1~-(3,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
N~1~-(3,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide -

N~1~-(3,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

Catalog Number: EVT-4251104
CAS Number:
Molecular Formula: C18H20F2N2O4S
Molecular Weight: 398.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S,3R)-3-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)butyramide (34)

  • Compound Description: This compound is a potent gamma-secretase inhibitor with potential applications in Alzheimer's disease. It features a substituted hydrocinnamide C-3 side chain and a benzodiazepine moiety. []
  • Relevance: This compound shares the 3,4-difluorophenyl structural motif with N~1~-(3,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. [] The presence of similar substituents on an aromatic ring suggests potential for analogous biological activity or binding properties.

5-Alkyl-2-(alkylthio)-6-(2,6-difluorobenzyl)-3,4-dihydropyrimidin-4(3H)-ones (S-DABOs)

  • Compound Description: This class of compounds, particularly the congener (R)-(+)-3w [Ar = 2,6-difluorophenyl, R = Y = Me, X = c-pentyl], displays potent non-nucleoside HIV-1 reverse transcriptase inhibitory activity (IC50 = 8 nM) with excellent selectivity (SI > 100,000). [] The core structure features a 3,4-dihydropyrimidin-4(3H)-one scaffold with a 2,6-difluorobenzyl substituent.
  • Relevance: The 2,6-difluorobenzyl substituent in S-DABOs is structurally similar to the 3,4-difluorophenyl group in N~1~-(3,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. [] The presence of fluorine atoms at similar positions on the aromatic ring implies potential for comparable electronic effects and interactions with biological targets.

N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(2R,3S)-3,4-dihydroxybutan-2-yl]oxypyrimidin-4-yl]azetidine-1-sulfonamide (AZD5069) and AZD4721

  • Compound Description: These are orally bioavailable acidic CXC chemokine receptor 2 (CXCR2) antagonists developed for treating inflammatory diseases. Despite having low plasma protein binding (<1%), these compounds exhibit favorable pharmacokinetic profiles, including intrinsic clearance values <5 μl/min per 106 cells and predicted human Vss <0.3 l/kg, leading to effective half-lives in humans (4 and 17 hours, respectively). []
  • Relevance: While not identical, the 2,3-difluorophenyl moiety in AZD5069 and AZD4721 is structurally related to the 3,4-difluorophenyl group in the target compound. [] The presence of fluorine atoms on the aromatic ring, even if at different positions, can impact binding affinity and selectivity towards biological targets, offering insights for further exploration.

(2E)-3-(3,4-Difluorophenyl)-2-(5-(hydroxy(pyridin-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-N-methylacrylimidic acid (Compound C)

  • Compound Description: This compound exhibits potent antibacterial activity against Escherichia coli O157:H7. In silico studies suggest it inhibits the bacterial toxins stx-1 and stx-2 by forming hydrogen bonds within the active sites. [] Structurally, it features a 3,4-difluorophenyl group linked to a 1,3,4-oxadiazole ring.
  • Relevance: The 3,4-difluorophenyl group is present in both this compound and N~1~-(3,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. [] The consistent presence of this motif suggests it might be a crucial element for conferring specific biological activity or target selectivity.
  • Compound Description: AMG 487 is a CXCR3 antagonist. Metabolic studies revealed that it undergoes sequential metabolism by CYP3A4, leading to the formation of reactive quinone metabolites. These metabolites then covalently modify CYP3A4, specifically at Cys239, causing time-dependent inhibition of the enzyme. []
  • Relevance: Both AMG 487 and N~1~-(3,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide share the 4-ethoxyphenyl substructure. [] This structural similarity implies a potential relationship in their physicochemical properties or even in their interactions with specific biological targets.

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498)

  • Compound Description: This is a selective E prostanoid receptor 4 (EP4) antagonist that effectively reduces inflammation in a rat model of rheumatoid arthritis (adjuvant-induced arthritis) and alleviates OA-like pain in a guinea pig model of iodoacetate-induced osteoarthritis. []
  • Relevance: Although structurally distinct overall, MF498 and N~1~-(3,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide both contain a methylsulfonyl group. [] This shared functional group suggests potential similarities in their chemical reactivity or even in their interactions with certain protein targets.

Properties

Product Name

N~1~-(3,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

IUPAC Name

N-(3,4-difluorophenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide

Molecular Formula

C18H20F2N2O4S

Molecular Weight

398.4 g/mol

InChI

InChI=1S/C18H20F2N2O4S/c1-4-26-15-8-6-14(7-9-15)22(27(3,24)25)12(2)18(23)21-13-5-10-16(19)17(20)11-13/h5-12H,4H2,1-3H3,(H,21,23)

InChI Key

DGBMZDKXYRNIBO-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.